1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
Description
1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] is a trifunctional aromatic compound featuring a hexane-1,3,5-triyl core linked to three benzene rings, each substituted with a chloromethyl (-CH₂Cl) group at the para position. This structure confers unique reactivity and versatility, making it valuable in organic synthesis, polymer chemistry, and as a precursor for ligands in coordination chemistry. The chloromethyl groups enable nucleophilic substitution reactions, facilitating the formation of covalent bonds with amines, thiols, or other nucleophiles, while the hexane triyl spacer provides structural flexibility compared to rigid aromatic cores .
Properties
IUPAC Name |
1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHDIKGDQTDMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746587 | |
| Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-20-4 | |
| Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Merrifield�s peptide resin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] typically involves the reaction of hexane-1,3,5-triyl triformate with chloromethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Polymerization Reactions: It can participate in polymerization reactions to form complex polymeric structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] involves its ability to undergo various chemical reactions due to the presence of reactive chloromethyl groups. These groups can interact with different molecular targets, leading to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, we compare it to structurally analogous compounds:
1,3,5-Tris(bromomethyl)benzene (TBMB)
- Structure : A benzene core substituted with three bromomethyl (-CH₂Br) groups.
- Reactivity : Bromine’s higher leaving-group ability makes TBMB more reactive than its chloromethyl counterpart in SN2 reactions. This property is exploited in peptide cyclization and covalent organic framework (COF) synthesis .
- Applications : TBMB is widely used in phage display for bicyclic peptide synthesis due to its rapid crosslinking with cysteine residues .
N,N',N''-(Benzene-1,3,5-triyl)-tris(2-bromoacetamide) (TBAB)
- Structure : A benzene core functionalized with three bromoacetamide groups.
- Reactivity : The bromoacetamide groups target thiols selectively, enabling site-specific protein modification. Unlike chloromethyl derivatives, TBAB’s reactivity is modulated by the electron-withdrawing acetamide group .
- Applications : Used in bioconjugation and enzyme inhibition studies, particularly for sortase A (SrtA) .
1,3,5-Tris[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxabutyl]benzene (L6)
- Structure : A benzene core linked to three pyrazole-containing ether chains.
- Reactivity : The ether and pyrazole moieties enable coordination with transition metals (e.g., Cu²⁺, Fe³⁺), distinguishing it from halogenated analogs.
- Applications : Serves as a tridentate ligand in luminescent metal-organic frameworks (MOFs) and catalysis .
Comparative Data Table
| Property | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | TBMB | TBAB | L6 |
|---|---|---|---|---|
| Core Structure | Hexane-1,3,5-triyl | Benzene | Benzene | Benzene |
| Functional Groups | -CH₂Cl | -CH₂Br | -BrCH₂CONH- | Pyrazole-ether chains |
| Reactivity | Moderate (Cl⁻ as leaving group) | High (Br⁻ as leaving group) | Selective (thiol-targeting) | Metal-coordinating |
| Key Applications | Polymer crosslinking, ligand synthesis | Peptide cyclization | Bioconjugation, enzyme inhibition | MOF construction, catalysis |
| Flexibility | High (aliphatic spacer) | Low (rigid core) | Moderate (amide linker) | Moderate (ether chains) |
Research Findings and Analysis
- Reactivity Trends : The chloromethyl groups in 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] exhibit slower reaction kinetics compared to TBMB’s bromomethyl groups, making it preferable for controlled polymerization or stepwise synthesis .
- Structural Influence: The hexane triyl spacer enhances solubility in nonpolar solvents and reduces steric hindrance during macromolecular assembly, unlike rigid aromatic cores in TBMB or L6 .
- Thermal Stability : Chlorinated derivatives generally exhibit higher thermal stability than brominated analogs, suggesting advantages in high-temperature applications (e.g., thermoplastic elastomers) .
Q & A
Basic: What are the optimal synthetic routes for 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene], and how do reaction conditions influence yield?
The compound is synthesized via chloromethylation of a hexane-1,3,5-triyl-substituted aromatic precursor . A method analogous to the synthesis of 1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzene involves using formaldehyde and hydrochloric acid with a Lewis acid catalyst (e.g., ZnCl₂) under controlled temperature (60–80°C). Key parameters include:
- Molar ratios of formaldehyde to precursor (≥3:1 to ensure complete substitution).
- Catalyst concentration (5–10 mol% ZnCl₂) to balance reactivity and side reactions.
- Reaction time (12–24 hours) for maximal conversion .
Yield optimization requires inert atmospheres (N₂/Ar) to prevent oxidation of chloromethyl groups.
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies chloromethyl (-CH₂Cl, δ ~4.5 ppm) and aromatic protons. DEPT-135 distinguishes CH₂Cl groups from aromatic carbons.
- Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₇H₂₇Cl₃) and isotopic patterns for Cl.
- XRD : Resolves crystal packing, especially if used in MOF synthesis .
- HPLC-PDA : Purity assessment (>98%) with C18 reverse-phase columns and acetonitrile/water gradients.
Advanced: How can this compound be utilized in designing luminescent metal-organic frameworks (MOFs)?
The chloromethyl groups act as reactive handles for post-synthetic modification (PSM) . For example:
- Coordination with lanthanides (e.g., Eu³⁺, Tb³⁺) to create luminescent MOFs. The Cl sites can be substituted with carboxylates or pyridyl ligands to enhance metal binding .
- Linker functionalization : Introducing antenna ligands (e.g., 2,2'-bipyridine) via nucleophilic substitution improves energy transfer efficiency for applications in chemical sensing .
Advanced: What mechanistic insights explain its reactivity in Suzuki-Miyaura cross-coupling reactions?
The chloromethyl groups undergo Pd-catalyzed coupling with arylboronic acids. Key factors:
- Catalyst system : Pd(PPh₃)₄ with K₂CO₃ in THF/water (3:1) at 80°C.
- Steric effects : The hexane-1,3,5-triyl core reduces steric hindrance, enabling trisubstitution.
- Side reactions : Competing hydrolysis of -CH₂Cl to -CH₂OH can occur; anhydrous conditions minimize this .
Advanced: How does this compound facilitate site-selective bioconjugation in peptide engineering?
Its tris-chloromethyl structure enables covalent attachment to cysteine-rich proteins or peptides . For instance:
- Cysteine alkylation : In PBS buffer (pH 7.4), the Cl groups react with thiols (-SH) to form stable thioether bonds.
- Applications : Used similarly to TBMB (1,3,5-tris(bromomethyl)benzene) in phage display for stabilizing bicyclic peptides .
Advanced: What are the stability challenges under acidic or basic conditions, and how can they be mitigated?
- Acidic conditions : Hydrolysis of -CH₂Cl to -CH₂OH occurs below pH 3. Stabilization requires aprotic solvents (e.g., DMF).
- Basic conditions : Elimination reactions (forming vinyl groups) dominate above pH 10. Buffering at neutral pH (6–8) during reactions is critical .
Advanced: How can computational modeling predict its behavior in supramolecular assemblies?
- DFT calculations : Optimize geometry and electron density maps to predict binding sites for guest molecules in MOFs.
- MD simulations : Assess solvent stability (e.g., water intrusion in pores) and framework flexibility .
Advanced: How to resolve contradictions in reported catalytic activity when used in heterogeneous catalysis?
Discrepancies often arise from:
- Surface functionalization : Differences in post-synthetic modification (e.g., amine vs. carboxylate grafting) alter active sites.
- Pore size distribution : BET analysis is essential to confirm accessibility of catalytic sites.
- Leaching studies : ICP-MS monitors metal loss during recycling; silica coating reduces leaching .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
